molecular formula C11H12IN3O B8476856 6-Iodo-N,N,3-trimethylimidazo[1,2-a]pyridine-2-carboxamide

6-Iodo-N,N,3-trimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B8476856
M. Wt: 329.14 g/mol
InChI Key: ZPFFVQZQDAIYNB-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred solution of 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (150 mg) in DMF (5 ml) were added HATU (283 mg) and N,N-diisopropylethylamine (0.17 ml) at 0° C. The mixture was allowed to warm to room temperature and stirred for 30 min. Dimethylamine (2 M in THF, 0.2 ml) was added, and the resultant mixture was stirred at the same temperature for 18 h. The mixture was then concentrated in vacuo and the residue was diluted with DCM (100 ml). The DCM layer was successively washed with saturated aqueous NH4Cl solution (40 ml), saturated aqueous NaHCO3 solution (20 ml), water (30 ml) and brine (50 ml). The DCM layer was then dried m over Na2SO4, and concentrated in vacuo to give the title compound (150 mg) as a brown oil.
Name
6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:14])=[C:9]([C:11]([OH:13])=O)[N:10]=2)[CH:7]=1.[CH3:15][N:16](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)[CH3:17].F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.CNC>CN(C=O)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:14])=[C:9]([C:11]([N:16]([CH3:17])[CH3:15])=[O:13])[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Quantity
150 mg
Type
reactant
Smiles
IC=1C=CC=2N(C1)C(=C(N2)C(=O)O)C
Name
Quantity
283 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.17 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CNC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM (100 ml)
WASH
Type
WASH
Details
The DCM layer was successively washed with saturated aqueous NH4Cl solution (40 ml), saturated aqueous NaHCO3 solution (20 ml), water (30 ml) and brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layer was then dried m over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=C(N2)C(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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